Direct Head-to-Head Comparison: AZ13705339 Demonstrates Superior PAK1 Enzymatic Potency (IC50 = 0.33 nM) Versus Its In Vivo-Optimized Analog AZ13711265 (IC50 = 0.58 nM)
In the same bis-anilino pyrimidine optimization series from which both compounds were developed, AZ13705339 (compound 18) exhibits superior PAK1 enzymatic inhibitory potency compared to its structurally related analog AZ13711265 (compound 14). The optimization campaign that produced AZ13705339 as the in vitro probe compound was followed by deliberate lipophilicity reduction to lower clearance, which yielded AZ13711265 as an in vivo probe compound with oral exposure in mouse but at the cost of reduced PAK1 enzymatic potency [1].
| Evidence Dimension | PAK1 enzymatic inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.33 nM |
| Comparator Or Baseline | AZ13711265: 0.58 nM |
| Quantified Difference | 1.76-fold higher potency (lower IC50) |
| Conditions | PAK1 enzymatic inhibition assay; compounds derived from same bis-anilino pyrimidine optimization series |
Why This Matters
This direct comparative data justifies selecting AZ13705339 over AZ13711265 for in vitro biochemical and mechanistic studies where maximal PAK1 target engagement is the primary experimental requirement.
- [1] McCoull, W., Hennessy, E. J., Blades, K., Chuaqui, C., Dowling, J. E., Ferguson, A. D., ... & Yang, B. (2016). Optimization of highly kinase selective bis-anilino pyrimidine PAK1 inhibitors. ACS Medicinal Chemistry Letters, 7(12), 1118-1123. View Source
